molecular formula C19H11ClF3NO3 B2800148 (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338959-85-6

(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No. B2800148
CAS RN: 338959-85-6
M. Wt: 393.75
InChI Key: YJFCOFKJYMFDHB-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone” is a chemical compound with the molecular formula C19H11ClF3NO3 . It is also known by its CAS number 338959-85-6 .


Molecular Structure Analysis

The molecular structure of this compound includes a chlorophenyl group, a hydroxyphenoxy group, and a trifluoromethyl group attached to a pyridinyl methanone core . The molecular weight of the compound is 393.74 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.74 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Molecular Structure Analysis

Research on structurally related compounds, such as chloropyridinyl methoxides and chlorophenyl derivatives, has focused on their crystal and molecular structure analysis. For example, the crystal and molecular structure of a compound with a similar pyridinyl and chlorophenyl configuration was analyzed, revealing intermolecular hydrogen bonding patterns that contribute to its stability and potential interactions (Lakshminarayana et al., 2009). Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and drug design.

Synthesis of Chiral Intermediates

Compounds with chlorophenyl and pyridinyl groups have been explored for the synthesis of chiral intermediates for pharmaceuticals. A study demonstrated the production of a key chiral intermediate of Betahistine, an anti-allergic drug, using microbial cells for the stereoselective reduction of a similar compound (Ni et al., 2012). This highlights the compound's relevance in biocatalysis and the production of pharmacologically active molecules.

properties

IUPAC Name

(4-chlorophenyl)-[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3NO3/c20-13-3-1-11(2-4-13)18(26)17-16(9-12(10-24-17)19(21,22)23)27-15-7-5-14(25)6-8-15/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFCOFKJYMFDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)OC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone

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